molecular formula C13H12O4 B10850449 Methyl piperate

Methyl piperate

Cat. No.: B10850449
M. Wt: 232.23 g/mol
InChI Key: VOZJBFJHMHRLDN-ZUVMSYQZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl piperate can be synthesized through the esterification of piperic acid. The process involves the reaction of piperic acid with methanol in the presence of a catalyst, typically sulfuric acid, under reflux conditions. The reaction yields this compound along with water as a byproduct .

Industrial Production Methods: In an industrial setting, this compound is produced by first isolating piperine from black pepper or long pepper. Piperine is then hydrolyzed to piperic acid, which is subsequently esterified with methanol to form this compound. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl piperate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl piperate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl piperate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, this compound can modulate the activity of neurotransmitters, contributing to its potential therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Methyl piperate is similar to other piperic acid derivatives, such as ethyl piperate, propyl piperate, and isopropyl piperate. These compounds share similar chemical structures but differ in their ester groups. This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Other similar compounds include piperine, piperonal, and guineensine, each with distinct properties and applications .

By understanding the properties, preparation methods, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate

InChI

InChI=1S/C13H12O4/c1-15-13(14)5-3-2-4-10-6-7-11-12(8-10)17-9-16-11/h2-8H,9H2,1H3/b4-2+,5-3+

InChI Key

VOZJBFJHMHRLDN-ZUVMSYQZSA-N

Isomeric SMILES

COC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

COC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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